Spectral Data Analysis and Quantitative Validation of Trimethylsilyldiazomethane (CAS 18107-18-1)
Spectral Data Analysis and Quantitative Validation of Trimethylsilyldiazomethane (CAS 18107-18-1)
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Guide & Analytical Whitepaper
Executive Summary & Nomenclature Clarification
In chemical informatics and procurement, CAS Registry Number 18107-18-1 is occasionally misattributed in search queries to trimethylsilylmethylisocyanate. However, structural and registry validation confirms that CAS 18107-18-1 strictly designates Trimethylsilyldiazomethane (TMSD) , systematically named (diazomethyl)trimethylsilane. Trimethylsilylmethyl isocyanate is a fundamentally different chemical species.
This whitepaper focuses on the spectral characterization of the true CAS 18107-18-1 (TMSD). As a stable, non-explosive substitute for diazomethane, TMSD is a cornerstone reagent in modern synthetic chemistry for one-carbon homologations and the esterification of carboxylic acids. Because TMSD is volatile and susceptible to degradation via photolysis or adventitious moisture, rigorous spectral data analysis (NMR, IR, MS) is not merely for initial structural elucidation—it is a routine necessity for titer determination and quality control prior to critical synthetic workflows.
Comprehensive Spectral Data Analysis
The structural integrity of TMSD ( C4H10N2Si ) is defined by two critical functional domains: the highly shielded trimethylsilyl (TMS) group and the reactive diazo ( =N2 ) moiety.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the primary modality for both qualitative identification and quantitative titer determination of TMSD.
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1 H NMR Causality: The silicon atom is highly electropositive, which heavily shields the adjacent methyl protons. Consequently, the nine protons of the TMS group appear as a sharp, intense singlet at δ 0.16 ppm. The methine proton attached to the diazo carbon is sp2 -hybridized and adjacent to the electron-withdrawing N2 group; however, the shielding effect of the silicon atom offsets this, placing the solitary proton at δ 2.58 ppm.
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13 C NMR Causality: The carbon atoms of the TMS group exhibit a characteristic upfield shift (δ -1.0 to -2.8 ppm), while the diazo carbon resonates at δ 21.2 ppm, a distinct marker for the C=N2 functionality.
Infrared (IR) Spectroscopy
IR spectroscopy provides rapid, orthogonal confirmation of the diazo functional group. The defining feature of TMSD is the intense, asymmetric stretching vibration of the N=N=C system, which manifests sharply at 2075 cm −1 . Loss of this peak is a direct indicator of reagent degradation (e.g., loss of nitrogen gas).
Mass Spectrometry (MS)
While notes the use of GC/MS for purity profiling, analysts must account for the thermal lability of the diazo group in the GC inlet. Under Electron Ionization (EI), the molecular ion [M]+ is observable at m/z 114. The primary, thermodynamically driven fragmentation pathway is the expulsion of N2 gas, yielding a prominent base peak at m/z 86 ( [M−28]+ ).
Table 1: Multinuclear NMR Spectral Assignments for TMSD
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Structural Causality |
| 1 H | 0.16 | Singlet (s) | 9H | -Si(CH 3 ) 3 | Highly shielded by electropositive silicon. |
| 1 H | 2.58 | Singlet (s) | 1H | -CH=N 2 | Deshielded by diazo group, offset by Si shielding. |
| 13 C | -1.0 to -2.8 | Singlet (s) | 3C | -Si(CH 3 ) 3 | Characteristic upfield shift for TMS groups. |
| 13 C | 21.2 | Singlet (s) | 1C | -C=N 2 | Diazo carbon resonance. |
Table 2: Key Vibrational Frequencies (IR) and Mass Spectrometry (MS) Fragments
| Analytical Method | Signal / m/z | Intensity / Type | Structural Assignment |
| FTIR | 2075 cm −1 | Strong, sharp | N=N=C asymmetric stretch (Diazo group) |
| FTIR | 1260 cm −1 | Strong | Si-CH 3 symmetric deformation |
| FTIR | 885 cm −1 | Strong | Si-C stretching vibration |
| EI-MS | m/z 114 | Molecular Ion [M]+ | Intact C4H10N2Si radical cation |
| EI-MS | m/z 86 | Base Peak | [M−N2]+ (Loss of nitrogen gas) |
Experimental Protocol: Quantitative NMR (qNMR) for Titer Determination
TMSD is predominantly supplied as a 2.0 M solution in hexanes or diethyl ether (e.g., by ). Because the solvent can evaporate and the reagent can decompose, its exact molarity must be determined prior to stoichiometric use, as detailed in established .
Objective: Determine the precise molarity of a commercial TMSD solution using a self-validating qNMR protocol.
Materials:
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TMSD solution (CAS 18107-18-1)
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Dibenzyl (1,2-diphenylethane, >99.9% purity) as Internal Standard (IS)
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CDCl 3 (100 atom % D, anhydrous)
Step-by-Step Methodology:
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Standard Weighing: Accurately weigh approximately 40.0 mg of dibenzyl into a clean, dry 1-dram amber glass vial.
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Causality: Dibenzyl is selected because its methylene protons (δ 2.99) and aromatic protons (δ 7.1–7.3) do not overlap with the TMSD signals (δ 0.16, δ 2.58) or the hexane solvent peaks (δ 0.8–1.3). The amber vial prevents photolytic degradation of the diazo compound.
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Solvent Addition: Add 0.6 mL of anhydrous CDCl 3 to the vial and swirl gently to completely dissolve the dibenzyl.
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TMSD Aliquot Addition: Using a calibrated positive-displacement pipette, add exactly 100 µL of the commercial TMSD solution to the vial.
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Causality: A positive-displacement pipette is mandated. The high vapor pressure of hexanes causes standard air-displacement pipettes to drip, leading to severe volumetric inaccuracy.
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NMR Acquisition: Transfer the homogenized mixture to a standard 5 mm NMR tube. Acquire the 1 H NMR spectrum at 298 K using a minimum of 16 scans.
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Critical Parameter: Set the relaxation delay (D1) to at least 5 seconds.
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Causality: The methine proton of TMSD has a longer longitudinal relaxation time ( T1 ). Insufficient relaxation delay will result in under-integration of the TMSD peak, falsely lowering the calculated concentration.
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Self-Validating Integration Check (Trustworthiness): Integrate the aromatic protons of dibenzyl (set to 10.00). Verify that the dibenzyl methylene peak (δ 2.99) integrates to exactly 4.00 ± 0.05.
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Causality: If this internal ratio fails, it indicates baseline distortion, overlapping impurities, or incomplete relaxation. The sample must be discarded and re-run.
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Titer Calculation: Integrate the TMSD methine proton at δ 2.58. Calculate the molarity using the formula:
MTMSD=(IISITMSD)×(NTMSDNIS)×(MWISWIS)×(VTMSD1000)(Where I = integration, NIS=4 , NTMSD=1 , WIS = mass of dibenzyl in mg, MWIS=182.26 g/mol , and VTMSD=100 µL).
Analytical Workflow Visualization
The following diagram illustrates the logical progression and self-validating nature of the qNMR workflow described above.
Fig 1: Quantitative NMR (qNMR) workflow for determining TMSD concentration.
